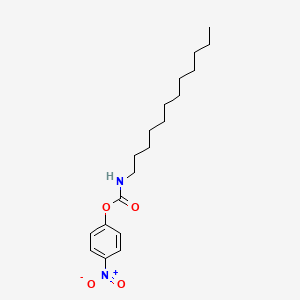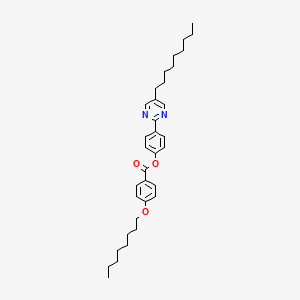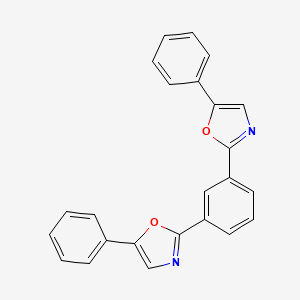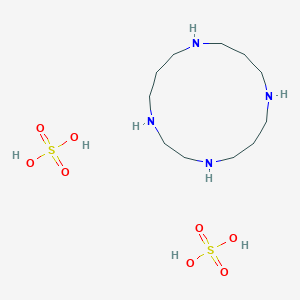
Sulfuric acid;1,4,8,12-tetrazacyclopentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid;1,4,8,12-tetrazacyclopentadecane is a compound that combines the properties of sulfuric acid and 1,4,8,12-tetrazacyclopentadecane Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processesThis compound is known for its ability to form stable complexes with metal ions, making it useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,12-tetrazacyclopentadecane typically involves the cyclization of linear polyamines. One common method is the reaction of diethylenetriamine with formaldehyde and formic acid under acidic conditions to form the macrocyclic structure. The reaction is carried out at elevated temperatures and requires careful control of the pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 1,4,8,12-tetrazacyclopentadecane involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to achieve high purity levels. The compound is typically stored under inert gas conditions to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
1,4,8,12-tetrazacyclopentadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride
Major Products Formed
Complexation: Metal-ligand complexes.
Substitution: Substituted macrocyclic compounds.
Oxidation and Reduction: Oxidized or reduced forms of the macrocycle
Aplicaciones Científicas De Investigación
1,4,8,12-tetrazacyclopentadecane has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic applications, including as a chelating agent for metal ion detoxification.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1,4,8,12-tetrazacyclopentadecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This complexation can influence various biochemical pathways and processes, making it useful in applications such as metal ion detoxification and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-tetraazacyclododecane: Another nitrogen-containing macrocycle with a smaller ring size.
1,4,7,10,13-pentaazacyclopentadecane: A similar compound with an additional nitrogen atom in the ring.
Uniqueness
1,4,8,12-tetrazacyclopentadecane is unique due to its specific ring size and the arrangement of nitrogen atoms, which allows it to form particularly stable complexes with certain metal ions. This makes it especially useful in applications requiring strong and selective metal ion binding .
Propiedades
Número CAS |
134364-74-2 |
|---|---|
Fórmula molecular |
C11H30N4O8S2 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
sulfuric acid;1,4,8,12-tetrazacyclopentadecane |
InChI |
InChI=1S/C11H26N4.2H2O4S/c1-4-12-6-2-8-14-10-11-15-9-3-7-13-5-1;2*1-5(2,3)4/h12-15H,1-11H2;2*(H2,1,2,3,4) |
Clave InChI |
IXQLUEGTOVEDIS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCCNCCNCCCNC1.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)

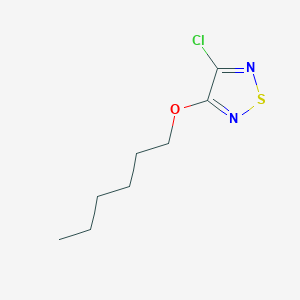
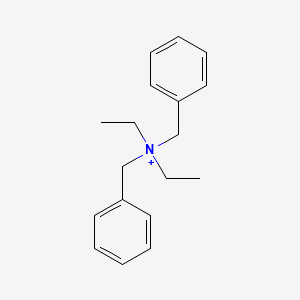
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
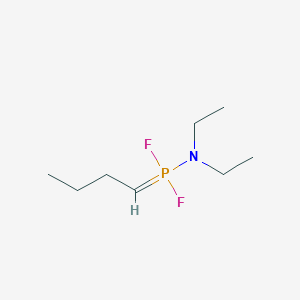
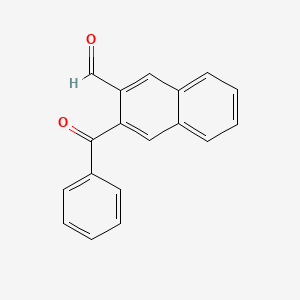
![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
